molecular formula C10H7F3N2OS B1405568 7-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide CAS No. 1171927-53-9

7-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide

Cat. No. B1405568
CAS RN: 1171927-53-9
M. Wt: 260.24 g/mol
InChI Key: OBPAHEOYDRRLJB-UHFFFAOYSA-N
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Description

The compound “7-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide” is a benzothiophene derivative with a trifluoromethyl group at the 7-position and a carbohydrazide group at the 2-position . Benzothiophenes are aromatic organic compounds similar to benzofurans and indoles but with a sulfur atom in the five-membered ring . The trifluoromethyl group (-CF3) is a functional group in organofluorines that has a significant electronegativity .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the trifluoromethyl group and the carbohydrazide group into the benzothiophene core. Trifluoromethylation is a common reaction in organic chemistry, often achieved through various methods including transition metal-mediated trifluoromethylation . The introduction of the carbohydrazide group could potentially be achieved through condensation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiophene core, with the trifluoromethyl group and the carbohydrazide group attached at the 7 and 2 positions, respectively . The trifluoromethyl group is known to significantly influence the electronic properties of the molecule .


Chemical Reactions Analysis

The trifluoromethyl group in the molecule could potentially undergo various reactions, including nucleophilic and electrophilic substitutions . The carbohydrazide group could also participate in various reactions, including condensation and hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds .

Scientific Research Applications

Synthesis and Biological Activity

7-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide is a compound of interest due to its role in the synthesis of heterocyclic compounds containing the benzothiophene moiety. Such compounds have been explored for their antimicrobial, analgesic, and anthelmintic activities. For instance, the synthesis of this compound and its derivatives has led to the creation of thioxotetrahydropyrimidines, thiazoles, triazoles, and oxadiazoles, all of which have been evaluated for biological activities (Naganagowda et al., 2011).

Antimicrobial and Anthelmintic Activities

Further research into derivatives of 7-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide has underscored their potential in antimicrobial and anthelmintic applications. The synthesis and evaluation of these derivatives have shown promising results in combating microbial infections and parasitic worms (Naganagowda & Padmashali, 2010).

Synthesis Routes and Chemical Reactions

The compound has also been a focus in the exploration of new synthesis routes for creating 3-((trifluoromethyl)thio)benzofurans and 3-((trifluoromethyl)thio)benzothiophenes, indicating a broad interest in its chemical reactivity and the potential for developing novel compounds with varied applications (Sheng et al., 2014).

Pharmacological Evaluation

Notably, benzothiophene carboxamide derivatives, synthesized from compounds including 7-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide, have been evaluated for their potential as antihypertriglyceridemic agents. This research emphasizes the compound's significance in the development of new therapeutic agents (Abu Sheikha et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, compounds containing trifluoromethyl groups should be handled with care due to their potential reactivity .

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields, such as pharmaceuticals and materials science, given the interesting properties of trifluoromethyl-containing compounds .

properties

IUPAC Name

7-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2OS/c11-10(12,13)6-3-1-2-5-4-7(9(16)15-14)17-8(5)6/h1-4H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPAHEOYDRRLJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)SC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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